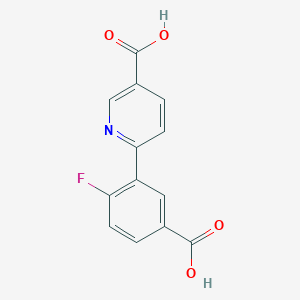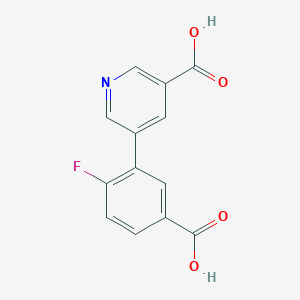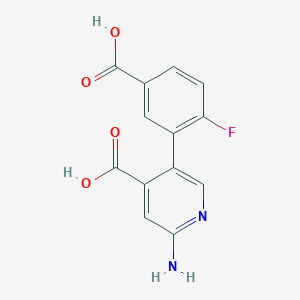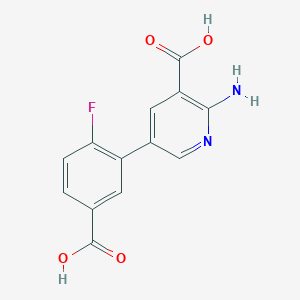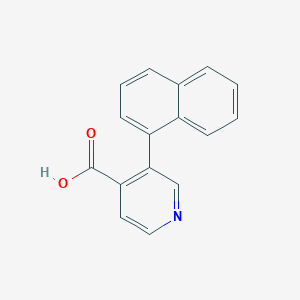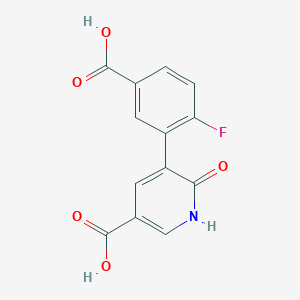
6-(Naphthalen-1-yl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Naphthalen-1-yl)picolinic acid (6-NPA) is a natural derivative of naphthalene and picolinic acid. It is a white crystalline solid with a melting point of 142-145 °C and a boiling point of 248-250 °C. 6-NPA has a wide range of applications in various scientific fields due to its unique properties. It is used as a reagent for the synthesis of heterocyclic compounds, as a catalyst for organic reactions, and as a ligand for metal complexes. 6-NPA has also been used in the development of novel drugs and in the study of biochemical and physiological processes.
科学的研究の応用
6-(Naphthalen-1-yl)picolinic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of heterocyclic compounds, as a catalyst for organic reactions, and as a ligand for metal complexes. It has also been used in the development of novel drugs and in the study of biochemical and physiological processes.
作用機序
6-(Naphthalen-1-yl)picolinic acid, 95% has been shown to interact with proteins and enzymes, and to alter their activity. It has been shown to act as an inhibitor of enzymes in the cytochrome P450 family, which are responsible for metabolizing drugs and other compounds in the body. It has also been shown to bind to and activate certain G-protein coupled receptors, which are involved in the regulation of many physiological processes.
Biochemical and Physiological Effects
6-(Naphthalen-1-yl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes in the cytochrome P450 family, which can lead to altered drug metabolism. It has also been shown to bind to and activate certain G-protein coupled receptors, which can lead to changes in cellular signaling pathways. In addition, 6-(Naphthalen-1-yl)picolinic acid, 95% has been shown to have an effect on the expression of certain genes, which can lead to changes in gene expression and cellular function.
実験室実験の利点と制限
The use of 6-(Naphthalen-1-yl)picolinic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is available in a variety of forms, including powder, crystals, and solutions. It is also relatively stable, and it can be stored at room temperature. However, there are also some limitations to the use of 6-(Naphthalen-1-yl)picolinic acid, 95% in laboratory experiments. It is a relatively expensive reagent, and it is not soluble in water. In addition, it is toxic and should be handled with caution.
将来の方向性
The use of 6-(Naphthalen-1-yl)picolinic acid, 95% in scientific research is still in its early stages, and there is much potential for further development. Some potential future directions for 6-(Naphthalen-1-yl)picolinic acid, 95% research include the development of new synthesis methods, the exploration of new applications and uses, and the study of its effects on other biochemical and physiological processes. In addition, further research into the mechanism of action of 6-(Naphthalen-1-yl)picolinic acid, 95% could lead to the development of novel drugs and therapeutics.
合成法
6-(Naphthalen-1-yl)picolinic acid, 95% can be synthesized via a two-step process. The first step involves the reaction of picolinic acid with naphthalene-1-sulfonic acid in the presence of a strong acid catalyst, such as sulfuric acid. This reaction yields the desired 6-(Naphthalen-1-yl)picolinic acid, 95% product, as well as some by-products. The second step involves the purification of the crude 6-(Naphthalen-1-yl)picolinic acid, 95% product. This can be accomplished by recrystallization or column chromatography.
特性
IUPAC Name |
6-naphthalen-1-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-10-4-9-14(17-15)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYSYDSWMMQRFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

